3-(Dimethylamino)benzaldehyde

organic synthesis process chemistry handling

3-(Dimethylamino)benzaldehyde (CAS 619-22-7) is a meta-substituted aromatic aldehyde, also known as m-dimethylaminobenzaldehyde, with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol. This compound is characterized by a liquid physical state, a boiling point of 137.5-138 °C, and a predicted density of 1.072±0.06 g/cm³.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 619-22-7
Cat. No. B1293425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)benzaldehyde
CAS619-22-7
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)C=O
InChIInChI=1S/C9H11NO/c1-10(2)9-5-3-4-8(6-9)7-11/h3-7H,1-2H3
InChIKeyWUJQTKBVPNTQLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Dimethylamino)benzaldehyde (CAS 619-22-7): A Meta-Substituted Aromatic Aldehyde for Targeted Synthesis and Bioanalytical Applications


3-(Dimethylamino)benzaldehyde (CAS 619-22-7) is a meta-substituted aromatic aldehyde, also known as m-dimethylaminobenzaldehyde, with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol. This compound is characterized by a liquid physical state, a boiling point of 137.5-138 °C, and a predicted density of 1.072±0.06 g/cm³ [1]. It serves as a key intermediate in the synthesis of dyes, pharmaceuticals, and fine chemicals, and is distinguished by its fluorescent properties [1]. Notably, it functions as a specific staining agent for the identification of non-specific esterase activity in cells, a critical application in medical and biological research [1].

Why 3-(Dimethylamino)benzaldehyde Cannot Be Replaced by Its Para Isomer: Electronic and Physical State Incompatibility


In the class of dimethylamino-substituted benzaldehydes, positional isomerism critically dictates both physical properties and chemical reactivity, making simple substitution impossible. The para isomer, 4-(dimethylamino)benzaldehyde (CAS 100-10-7), is a solid (m.p. 73-75 °C) and a strong electron donor via resonance (Hammett σp = -0.83) [2]. In contrast, the meta-substituted target compound, 3-(dimethylamino)benzaldehyde, is a liquid [1] and a significantly weaker electron donor, acting primarily through induction (Hammett σm = -0.211) [2]. These fundamental differences directly affect handling, solubility, reaction kinetics, and the regioselectivity of downstream transformations. Furthermore, their divergent bioanalytical applications—where 4-(dimethylamino)benzaldehyde is the classic Ehrlich's reagent for indole detection and 3-(dimethylamino)benzaldehyde serves as a fluorescent, SIRT2-inhibiting probe —underscore that these isomers are not functionally interchangeable.

Head-to-Head Comparative Evidence: 3-(Dimethylamino)benzaldehyde vs. Its Para Isomer and In-Class Analogs


Physical State and Handling: Liquid 3-(Dimethylamino)benzaldehyde vs. Solid 4-(Dimethylamino)benzaldehyde

At standard ambient temperature (approx. 20-25 °C), 3-(dimethylamino)benzaldehyde exists as a liquid, in stark contrast to its para-substituted isomer, 4-(dimethylamino)benzaldehyde, which is a solid [1] . This difference is quantitatively defined by the melting point of the para isomer (73-75 °C) and the boiling point of the meta isomer (137.5-138 °C) [1] .

organic synthesis process chemistry handling

Electronic Influence: Quantified by Hammett Sigma Constants for Regioselective Synthesis

The electron-donating ability of the dimethylamino group is heavily dependent on its ring position, as quantified by Hammett substituent constants [1]. The para isomer (4-(dimethylamino)benzaldehyde) has a σp value of -0.83, indicating strong resonance donation, while the meta isomer (3-(dimethylamino)benzaldehyde) has a σm value of -0.211, indicating weak, primarily inductive, electron donation.

medicinal chemistry organic synthesis reactivity

Synthesis Efficiency: 90%+ Yields Enable Economical Production of 3-(Dimethylamino)benzaldehyde

Synthetic routes to 3-(dimethylamino)benzaldehyde demonstrate high efficiency, achieving yields up to 90% or greater [1] [2]. In contrast, conventional synthesis of the para isomer, 4-(dimethylamino)benzaldehyde, is reported with maximum yields around 73% [3]. This higher yield for the meta isomer can translate directly into a lower cost of goods and reduced waste.

process chemistry synthetic methodology cost-efficiency

Procurement-Grade Specifications: Consistent 97% Purity (GC) with Strict Moisture Control

Commercial suppliers of 3-(dimethylamino)benzaldehyde offer product with tightly controlled specifications to ensure reproducibility in critical applications. A minimum purity of 97% by GC analysis and a maximum moisture content of 0.5% are standard, verified by batch-specific QC documentation (e.g., NMR, HPLC, GC) [1] . Production is scalable, with capacity reported at up to 200 kg/month [1].

quality control procurement reproducibility

Bioanalytical Application Specificity: SIRT2 Inhibition and Cellular Staining vs. Indole Detection

The bioanalytical utility of 3-(dimethylamino)benzaldehyde is distinct from its para isomer. It has been shown in vitro to inhibit SIRT2, a target in cancer and neurodegenerative disease, while also acting as a fluorescent inhibitor molecule . This aligns with its established use as a specific stain for non-specific esterase activity in cells [1]. This contrasts directly with 4-(dimethylamino)benzaldehyde, which is the classic Ehrlich's reagent used for colorimetric detection of indoles, pyrroles, and amines .

biochemistry drug discovery cell biology

Validated Application Scenarios Where 3-(Dimethylamino)benzaldehyde Outperforms Analogs


High-Yield, Scalable Synthesis of Heterocyclic Drug Intermediates

When developing a cost-effective, large-scale process for a pharmaceutical intermediate, the high and reproducible synthetic yield of 3-(dimethylamino)benzaldehyde (up to 90% or quantitative) [1] is a critical advantage over lower-yielding routes for its para isomer (~73%) [2]. The liquid physical state [1] further facilitates integration into continuous flow reactors, reducing handling costs and improving process safety. The defined commercial specifications (97% GC purity, ≤0.5% moisture) [3] ensure batch-to-batch consistency, a prerequisite for regulatory compliance in drug manufacturing.

Regioselective Functionalization Requiring Moderate Electron Donation

In organic synthesis, reactions that demand a delicate balance of aromatic activation—such as a directed ortho-metalation or a specific electrophilic substitution—benefit from the moderate, inductive electron donation of the meta-dimethylamino group (σm = -0.211) [4]. This avoids the strong resonance activation (σp = -0.83) [4] of the para isomer, which can lead to over-activation, unwanted side reactions, and complex product mixtures. 3-(Dimethylamino)benzaldehyde is the clear choice for chemists seeking to install a weakly activating, but still electron-donating, group to control regioselectivity.

Fluorescence-Based Assays for SIRT2 Activity and Cellular Esterase Imaging

For researchers in epigenetics and cell biology, 3-(dimethylamino)benzaldehyde is a dual-purpose tool. It acts as a fluorescent inhibitor of the SIRT2 deacetylase, a target in cancer and neurodegenerative disease research, allowing for direct visualization and activity monitoring in vitro . Concurrently, its established role as a staining agent for non-specific esterase activity [1] makes it a valuable reagent for characterizing cellular differentiation and function in histology and toxicology studies. The para isomer, being a general-purpose indole colorimetric reagent , offers none of these specific, fluorescence-based analytical capabilities.

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